molecular formula C4H2Cl2N2O B1294562 3,6-Dichloropyridazin-4-ol CAS No. 2779-81-9

3,6-Dichloropyridazin-4-ol

Cat. No.: B1294562
CAS No.: 2779-81-9
M. Wt: 164.97 g/mol
InChI Key: UZRZWRDICWBWBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloropyridazin-4-ol can be synthesized through several methods. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl3) in a suitable solvent at temperatures ranging from 0 to 80°C . The reaction mixture is then purified to obtain the pure product. This method is advantageous due to its moderate reaction conditions, ease of operation, and high product purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles as laboratory methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification techniques may vary depending on the specific requirements of the industrial process.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Research has demonstrated that 3,6-Dichloropyridazin-4-ol exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific interactions with enzymes or receptors involved in tumor growth .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit semicarbazide-sensitive amine oxidase (SSAO), which is linked to various diseases .

Applications in Pharmaceuticals

The potential of this compound in pharmaceuticals is particularly noteworthy:

  • Drug Development : Its structural features allow it to interact with biological macromolecules, leading to the development of novel therapeutic agents.
  • Targeted Therapy : The compound can be modified to enhance its selectivity towards specific disease targets, improving treatment efficacy while minimizing side effects .

Agrochemical Applications

In addition to pharmaceutical uses, this compound has applications in agrochemicals:

  • Pesticides : Its antimicrobial properties make it suitable for developing new pesticides that target specific pests while being less harmful to beneficial organisms.
  • Herbicides : Research is ongoing into its effectiveness as an herbicide, potentially offering a new tool for weed management in agriculture.

Case Study 1: Antimicrobial Efficacy

A study published in the Chemistry and Pharmaceutical Bulletin evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition rates compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Research

Research conducted on the anticancer properties of this compound revealed that derivatives of this compound demonstrated potent activity against human cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloropyridazin-4-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

3,6-Dichloropyridazin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound features two chlorine atoms and a hydroxyl group attached to a pyridazine ring. This unique arrangement contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, allowing for modifications that enhance its biological activity.

Research indicates that this compound interacts with specific molecular targets within biological systems. The mechanisms through which it exerts its effects include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial in disease processes, particularly in cancer and microbial infections.
  • Receptor Modulation : It may modulate the activity of certain receptors involved in signaling pathways, impacting cellular responses .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity.
  • Fungal Activity : Research indicates that it also possesses antifungal properties, making it a candidate for further exploration in treating fungal infections.

Anticancer Activity

The anticancer properties of this compound have been investigated extensively. Key findings include:

  • Cell Line Studies : Various cancer cell lines have been treated with this compound, revealing dose-dependent cytotoxic effects. Notably, it has been observed to induce apoptosis in cancer cells through the activation of specific pathways .
  • Mechanistic Insights : It is believed that the compound interferes with cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth and metastasis .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Activity Assessment : In a preclinical study involving human breast cancer cell lines (MCF-7), this compound exhibited significant cytotoxicity with an IC50 value lower than many conventional chemotherapeutics. This study suggested potential for development as a novel anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure CharacteristicsUnique Features
4,6-DichloropyridazineContains two chlorine atoms on pyridazineExhibits different biological activities
Methyl 4,6-dichloropyridazine-3-carboxylateMethyl ester derivativeEnhanced solubility; potential prodrug
Lithium 4,6-dichloropyridazine-3-carboxylateLithium salt formImproved stability and solubility

The structural differences significantly influence their biological activities and pharmacological profiles.

Properties

IUPAC Name

3,6-dichloro-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRZWRDICWBWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182114
Record name 3,6-Dichloropyridazin-4-ol
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Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2779-81-9
Record name 3,6-Dichloro-4-pyridazinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropyridazin-4-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dichloropyridazin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazin-4-ol
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